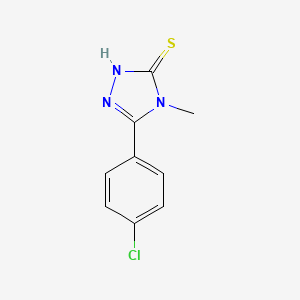

5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

描述

5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 26028-65-9) is a heterocyclic compound featuring a triazole ring substituted with a methyl group at position 4, a 4-chlorophenyl group at position 5, and a thiol (-SH) group at position 2. This compound has garnered significant attention in medicinal chemistry and plant biology due to its diverse biological activities. Notably, it is recognized as yucasin, a potent inhibitor of YUCCA enzymes involved in auxin biosynthesis, which regulates plant growth and development . Its structural flexibility allows for extensive derivatization, making it a scaffold for synthesizing analogs with tailored properties.

属性

IUPAC Name |

3-(4-chlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWRMYDVPCGDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183712 | |

| Record name | 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29527-27-3 | |

| Record name | 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029527273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization of Thiocarbohydrazide with Substituted Benzoic Acid

One well-documented method involves the fusion of thiocarbohydrazide with 4-chlorobenzoic acid to yield 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, which can be further methylated at the 4-position:

- Procedure : A mixture of 4-chlorobenzoic acid (0.01 mol) and thiocarbohydrazide (0.015 mol) is heated until melting occurs, promoting cyclization.

- The crude product is neutralized with sodium bicarbonate to remove unreacted acid, washed, filtered, and recrystallized from ethanol.

- This method yields the triazole-3-thiol core with the 4-chlorophenyl substituent at position 5.

This approach is supported by the synthesis of related 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol derivatives, which share the same core structure.

Methylation at the 4-Position

The methyl group at the 4-position can be introduced by methylation of the 4-amino group or by using methyl-substituted hydrazine derivatives during the initial cyclization step. For example:

- Using methylhydrazine or methyl-substituted precursors in the cyclization step.

- Alternatively, methylation of the amino group post-cyclization under controlled conditions.

Alternative Route via Hydrazine Hydrate and 4-Chlorobenzonitrile

Another synthetic route involves:

- Reacting 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine.

- Subsequent reaction with acetic anhydride and phosphorus oxychloride to induce cyclization and formation of the triazole ring.

- This method requires controlled temperature and solvents such as ethanol or acetonitrile to optimize yield and purity.

Multi-Step Synthesis from 3-Bromobenzoic Acid Analogues

Though focused on 3-bromophenyl derivatives, a similar multi-step approach can be adapted for 4-chlorophenyl analogues:

- Conversion of substituted benzoic acid to methyl ester.

- Hydrazide formation from the ester.

- Cyclization with carbon disulfide or thiocarbohydrazide to form the triazole-3-thiol.

- This method is exemplified in the synthesis of 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and can be modified for 4-chlorophenyl substitution.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of hydrazine intermediate | 4-chlorobenzonitrile + hydrazine hydrate | Temperature control critical (e.g., 10–15 °C) |

| Cyclization | Thiocarbohydrazide + substituted benzoic acid | Fusion heating until melting (~85 °C) |

| Methylation | Methylhydrazine or methylation reagents | Controlled to avoid over-alkylation |

| Purification | Recrystallization from ethanol or ethanol/DMF | Ensures high purity |

Industrial and Automated Synthesis

- Industrial production often employs batch processes with intermediate preparation, cyclization, and purification steps.

- Use of automated reactors and continuous flow systems enhances efficiency, reproducibility, and yield.

- Solvent choice (ethanol, acetonitrile) and temperature control are critical for scale-up.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Thiocarbohydrazide fusion | 4-chlorobenzoic acid + thiocarbohydrazide | Fusion heating, neutralization, recrystallization | Simple, direct cyclization | Requires high temperature fusion |

| Hydrazine hydrate route | 4-chlorobenzonitrile + hydrazine hydrate + acetic anhydride + POCl3 | Formation of hydrazine intermediate, cyclization | Mild conditions, solvent control | Multi-step, sensitive reagents |

| Multi-step ester-hydrazide route | 4-chlorobenzoic acid derivatives | Esterification, hydrazide formation, cyclization | Versatile, adaptable to substitutions | Longer synthesis time |

| Automated continuous flow | Various intermediates | Controlled flow cyclization | High efficiency, scalable | Requires specialized equipment |

Research Findings and Notes

- The cyclization of thiocarbohydrazide with substituted benzoic acids is a robust and widely used method for synthesizing 1,2,4-triazole-3-thiol derivatives with diverse substituents.

- Methylation at the 4-position can be achieved either by using methyl-substituted hydrazine or post-cyclization methylation, with the former often preferred for better regioselectivity.

- Industrial methods emphasize process optimization through automation and continuous flow to improve yield and reduce impurities.

- The choice of solvent and temperature is critical to avoid side reactions and ensure high purity of the final compound.

- Analytical techniques such as TLC, recrystallization, and spectroscopic characterization (NMR, LC-MS) are essential for monitoring and confirming product formation.

化学反应分析

Types of Reactions

5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Cyclization: The triazole ring can participate in cyclization reactions to form larger heterocyclic systems.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.

Cyclization: Acidic or basic conditions depending on the desired product.

Major Products

Disulfides: Formed from the oxidation of the thiol group.

Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.

Larger Heterocycles: Formed from cyclization reactions involving the triazole ring.

科学研究应用

5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C9H8ClN3S . It can be purchased from chemical suppliers in various formats, including glass vials and 96-tube racks .

While the search results do not provide extensive details specifically on the applications of this compound, they do offer some related information:

Compound Identification

- Identifiers: The compound is also known under the ChemDiv Building Block ID BB55-2599 . Other names include 5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide and 3-(4-chlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione .

- Structural Information: The SMILES notation for the compound is Cn1c(S)nnc1-c(cc1)ccc1Cl .

Related Research

- Triazole Synthesis: Research has been conducted on the synthesis of triazole systems, including 1,2,3- and 1,2,4-triazoles, using both classical and green chemistry approaches .

- Antimicrobial Activity: Some studies focus on the antimicrobial potential of heterocyclic derivatives, with some oxazole derivatives exhibiting activity against various bacterial strains .

- Anti-proliferative Activity: A related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has demonstrated anti-proliferative activity . Studies have explored correlations between experimental and theoretical data for this compound .

- Potential Anticancer Agent: Certain indole derivatives have shown promise as dual-targeted anticancer agents . One such compound inhibited tumor growth in xenograft models .

Availability and Purchase

- Formats: The compound is available in formats such as glass vials and 96-tube racks .

- Purchase Options: Chemical suppliers like ChemDiv offer the compound in quantities starting from 1 mg .

- Shipping: Suppliers typically ship parcels via express services, with delivery times ranging from 1–2 days for small orders to 2–4 weeks for larger selections .

作用机制

The mechanism of action of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, affecting signal transduction pathways.

相似化合物的比较

Comparison with Similar Compounds

The triazole-3-thiol core is highly modifiable, with variations in substituents leading to distinct physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Structural and Functional Variations

Key Comparative Insights

Substituent-Driven Bioactivity: Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Enhance enzyme inhibition (e.g., yucasin’s YUCCA inhibition ) and antimicrobial activity . Schiff Bases: Introduce redox-active sites, enabling antioxidant properties .

Synthetic Flexibility :

- S-Alkylation : Widely used to introduce sulfanyl or benzyl groups (e.g., cesium carbonate in DMF for efficient thiolate salt formation ).

- Condensation Reactions : Enable functionalization with aldehydes for Schiff base derivatives .

Biological Applications :

- YUCCA Inhibition : Unique to yucasin due to its 4-chlorophenyl and methyl groups .

- Antiviral Activity : Compounds with halogenated aryl groups (e.g., 4-chlorophenyl) show promise against CoV helicase .

- Antifungal Activity : Ethoxy/methoxy-phenyl substituents enhance efficacy against fungal pathogens .

生物活性

5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 26028-65-9) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including cytotoxicity against cancer cell lines and potential mechanisms of action.

The compound has the following chemical properties:

- Molecular Formula : C₈H₆ClN₃S

- Molecular Weight : 211.67 g/mol

- PubChem ID : 689099

- Hazard Classification : Harmful if swallowed (H302), causes skin irritation (H315) .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines through different mechanisms:

-

Cytotoxicity Studies :

- The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. Results indicated that it exhibited higher cytotoxicity towards melanoma cells compared to other types .

- A comparative analysis showed that derivatives of triazole-thiol compounds generally displayed enhanced cytotoxic effects, with some derivatives being more selective towards cancer cells .

-

Mechanism of Action :

- The compound appears to induce apoptosis in cancer cells via caspase activation, leading to increased early apoptotic populations and cells in the sub-G1 phase of the cell cycle .

- In vitro studies indicated that treatment with this compound resulted in a concentration-dependent increase in apoptosis markers in HeLa cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| IGR39 (Melanoma) | 5.0 | Apoptosis induction via caspase activation |

| MDA-MB-231 (Breast) | 10.0 | Cell cycle arrest and apoptosis |

| Panc-1 (Pancreatic) | 15.0 | Induction of oxidative stress |

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity:

- Antimicrobial Testing :

Case Studies and Research Findings

Several research articles have documented the biological activities of triazole derivatives similar to this compound:

- A study published in MDPI highlighted that triazole derivatives exhibited anti-proliferative effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .

- Another investigation focused on the synthesis of hydrazone derivatives from triazole-thiol compounds and their subsequent testing against cancer cell lines revealed promising results for further development as anticancer agents .

常见问题

Basic Research Question

- Antifungal Screening : Agar diffusion assays against Candida albicans and Aspergillus niger; compare zone-of-inhibition diameters to fluconazole .

- Anticancer Assays : MTT assays on colorectal (HCT-116) or breast cancer (MCF-7) cell lines; IC50 values for derivatives range from 5–50 µM .

- ADME Prediction : Computational tools (e.g., SwissADME) evaluate logP (2.5–4.0), solubility (LogS < -4), and bioavailability .

Advanced Research Question

Addressing Data Contradictions :

- Discrepancies in IC50 values (e.g., 6.7 vs. 6.10 derivatives) may arise from assay conditions (e.g., serum concentration, incubation time). Validate via dose-response curves across ≥3 independent replicates .

How is molecular docking used to rationalize structure-activity relationships (SAR)?

Advanced Research Question

Methodology :

Target Selection : Dock derivatives into cyclooxygenase-2 (COX-2) or SARS-CoV-2 helicase (PDB: 5WWP) active sites .

Force Field Parameters : Use AutoDock Vina with AMBER/CHARMM force fields; grid box dimensions (20 ų) centered on catalytic residues .

Interaction Analysis : Prioritize compounds with hydrogen bonds (e.g., pyrrole-Ser A:531) and hydrophobic contacts (e.g., hexyl chain with Val A:117) .

Case Study : Derivative 6.7 shows stronger binding (ΔG = -9.2 kcal/mol) than celecoxib (ΔG = -8.5 kcal/mol) due to π-alkyl interactions with Phe A:519 .

What crystallographic strategies resolve ambiguities in tautomeric forms or polymorphism?

Advanced Research Question

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement; resolve thione (C=S) vs. thiol (S-H) tautomers via bond lengths (C–S ≈ 1.68 Å for thione) .

- Synchrotron Radiation : High-resolution data (d-spacing < 0.8 Å) clarify disorder in S-alkyl chains .

- Polymorphism Screening : Recrystallize from DMSO/water vs. ethanol to isolate metastable forms; monitor via PXRD .

How are stability and degradation profiles evaluated under physiological conditions?

Advanced Research Question

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24h); monitor via HPLC for hydrolytic byproducts (e.g., triazole ring opening) .

- Oxidative Stress : Treat with H2O2 (3% v/v); LC-MS identifies sulfoxide or sulfone derivatives .

- Photostability : IEC 62717-compliant light chambers (UV/visible); quantify degradation with UV-spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。